

# Spectroscopic Profile of 3-Hydroxyfluorene: A Technical Guide

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Compound of Interest		
Compound Name:	3-Hydroxyfluorene	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Hydroxyfluorene**, a key fluorene derivative. The information presented herein is essential for its identification, characterization, and application in various research and development endeavors, particularly in the fields of medicinal chemistry and materials science. This document summarizes key spectroscopic data in structured tables, outlines detailed experimental protocols for data acquisition, and provides visual representations of experimental workflows.

## **Chemical Structure and Properties**

IUPAC Name: 9H-fluoren-3-ol Molecular Formula: C13H10O Molecular Weight: 182.22 g/mol

CAS Number: 6344-67-8

## **Spectroscopic Data**

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data for **3-Hydroxyfluorene**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While a complete, experimentally verified high-resolution spectrum for **3-**



**Hydroxyfluorene** is not readily available in public databases, data from closely related fluorene derivatives and spectral predictions provide valuable insights.[1][2]

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **3-Hydroxyfluorene** 

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Protons Assigned
Predicted	-	Aromatic Protons
Predicted	-	Methylene Protons (C9)
Predicted	-	Hydroxyl Proton

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **3-Hydroxyfluorene** 

Chemical Shift (δ) ppm	Carbon Atom Assigned
Predicted	C1
Predicted	C2
Predicted	C3
Predicted	C4
Predicted	C4a
Predicted	C4b
Predicted	C5
Predicted	C6
Predicted	C7
Predicted	C8
Predicted	C8a
Predicted	C9
Predicted	C9a



Note: The predicted values are based on computational models and analysis of similar structures. Experimental verification is recommended.

## Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of **3-Hydroxyfluorene** is expected to show absorptions corresponding to O-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching and bending vibrations.[3][4]

Table 3: Characteristic IR Absorption Bands for **3-Hydroxyfluorene** 

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Intensity
~3550-3200	O-H Stretch	Phenolic Hydroxyl	Strong, Broad
~3100-3000	C-H Stretch	Aromatic	Medium
~2925-2850	C-H Stretch	Methylene (C9)	Weak
~1600-1450	C=C Stretch	Aromatic Ring	Medium to Strong
~1260-1000	C-O Stretch	Phenol	Strong
~900-675	C-H Bend (out-of- plane)	Aromatic	Strong

### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like **3-Hydroxyfluorene** exhibit characteristic absorption bands in the UV region. The absorption maxima can be influenced by the solvent used.[1][5][6]

Table 4: Expected UV-Vis Absorption Maxima for **3-Hydroxyfluorene** in Methanol



Wavelength (λmax) (nm)	Molar Absorptivity (ε) (L mol <sup>-1</sup> cm <sup>-1</sup> )	Electronic Transition
~250	Not Reported	$\pi \to \pi$
~270-380	Not Reported	$\pi \to \pi$

## **Mass Spectrometry (MS)**

Mass spectrometry determines the molecular weight and provides information about the structure of a molecule through its fragmentation pattern. For **3-Hydroxyfluorene**, the molecular ion peak (M<sup>+</sup>) is expected at an m/z corresponding to its molecular weight.[7][8][9]

Table 5: Predicted Mass Spectrometry Data for 3-Hydroxyfluorene

m/z	Relative Intensity (%)	Proposed Fragment
182	High	[M]+ (Molecular Ion)
181	High	[M-H]+
152	Moderate	[M-H-CO]+

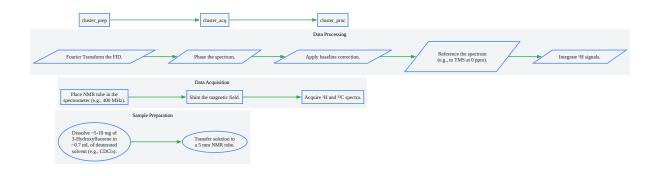
## **Experimental Protocols**

The following sections provide generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and experimental conditions.

## **NMR Spectroscopy**

A general workflow for acquiring NMR spectra is depicted below.



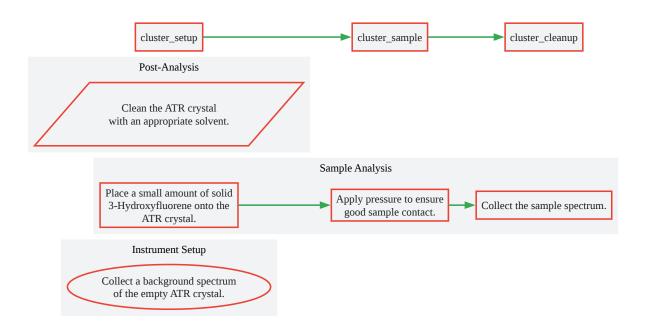


NMR Experimental Workflow

## Infrared (IR) Spectroscopy

A typical procedure for obtaining an FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory is outlined below.



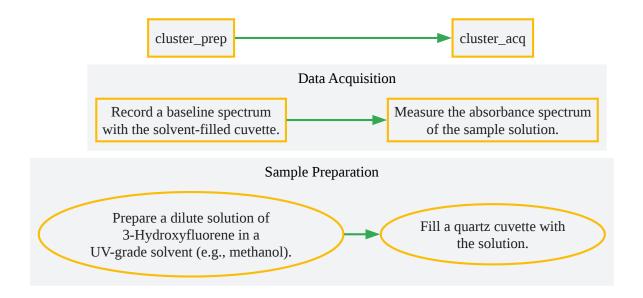


FTIR Experimental Workflow

## **UV-Vis Spectroscopy**

The following diagram illustrates the steps for acquiring a UV-Vis absorption spectrum.



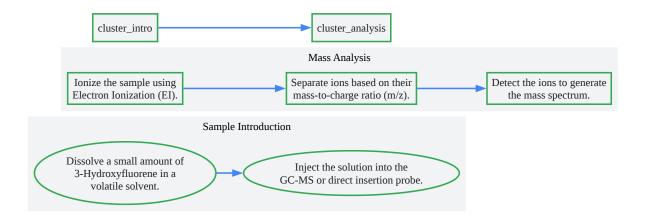


**UV-Vis Experimental Workflow** 

## **Mass Spectrometry**

A generalized workflow for obtaining an electron ionization (EI) mass spectrum is shown below.





Mass Spectrometry Experimental Workflow

## Signaling Pathways and Logical Relationships

At present, there are no well-established signaling pathways directly involving **3- Hydroxyfluorene** in the public domain. Its primary relevance is as a metabolite of fluorene and as a synthetic building block.

#### Conclusion

This technical guide provides a summary of the key spectroscopic data for **3-Hydroxyfluorene**, based on available information and spectral predictions. For researchers and scientists, this compilation serves as a valuable starting point for the identification and characterization of this compound. In drug development, a thorough understanding of the spectroscopic properties of lead compounds and their metabolites is crucial for regulatory submissions and quality control. While this guide offers a comprehensive overview, it is recommended to obtain high-resolution experimental data for definitive structural confirmation and purity assessment in critical applications.



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- To cite this document: BenchChem. [Spectroscopic Profile of 3-Hydroxyfluorene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047691#spectroscopic-data-for-3-hydroxyfluorene]

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